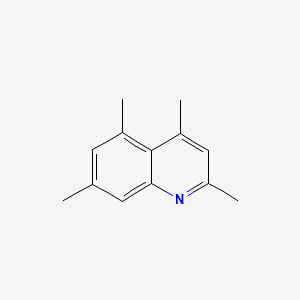

2,4,5,7-Tetramethylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,5,7-Tetramethylquinoline , also known as 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline , is a chemical compound with the empirical formula C₁₃H₁₉N . It falls within the class of quinoline derivatives and exhibits interesting properties relevant to various applications .

Synthesis Analysis

The synthesis of This compound involves several methods, including cyclization reactions of appropriate precursors. One common approach is the condensation of 2,4,5,7-tetramethyl-1,2,3,4-tetrahydroquinoline with suitable reagents. Researchers have explored both traditional and novel synthetic routes to obtain this compound .

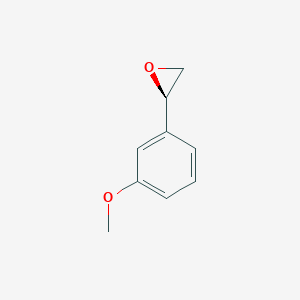

Molecular Structure Analysis

The molecular structure of This compound consists of a quinoline ring system with four methyl groups strategically positioned at the 2, 4, 5, and 7 positions. The compound adopts a planar or nearly planar conformation due to the aromatic nature of the quinoline ring. The presence of these methyl substituents influences its electronic properties and reactivity .

Chemical Reactions Analysis

This compound participates in various chemical reactions, including oxidation, reduction, and substitution reactions. These transformations can lead to the modification of its functional groups or the formation of derivatives. Researchers have investigated its behavior under different reaction conditions to understand its reactivity and potential applications .

Physical and Chemical Properties Analysis

Wirkmechanismus

The specific mechanism of action for 2,4,5,7-Tetramethylquinoline depends on its context of use. In some cases, it may act as a ligand, participating in coordination chemistry. In other applications, it could exhibit antioxidant properties or serve as a precursor for the synthesis of more complex molecules. Further studies are needed to elucidate its precise mechanisms in different systems .

Zukünftige Richtungen

Research on 2,4,5,7-Tetramethylquinoline continues to explore its potential applications in fields such as materials science, organic synthesis, and pharmaceuticals. Future investigations should focus on understanding its biological activities, developing efficient synthetic routes, and optimizing its properties for specific uses .

Eigenschaften

IUPAC Name |

2,4,5,7-tetramethylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-8-5-9(2)13-10(3)7-11(4)14-12(13)6-8/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPACXIZJJYOIPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=NC2=C1)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654350 |

Source

|

| Record name | 2,4,5,7-Tetramethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139719-13-4 |

Source

|

| Record name | 2,4,5,7-Tetramethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine](/img/structure/B593102.png)